molecular formula C8H14O6 B1194093 Diethyl tartrate CAS No. 57968-71-5

Diethyl tartrate

Cat. No.: B1194093
CAS No.: 57968-71-5
M. Wt: 206.19 g/mol
InChI Key: YSAVZVORKRDODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl tartrate, also known as fema 2378, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in sweat. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a mild, earth, and fruity tasting compound that can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Hydrolysis in Drug Delivery Systems

  • Diethyl tartrate's hydrolysis kinetics have been studied for its application in controlled-release delivery systems. It undergoes specific base catalysis in the alkaline region, highlighting its potential in drug delivery technologies (Kalonia & Simonelli, 1990).

Physical Properties in Binary Mixtures

  • Investigations into this compound's density, viscosity, and other physical properties in binary mixtures with alcohols provided insights into molecular interactions, critical for various chemical processes (Majstorović, Živković & Kijevčanin, 2017).

Esterification Process Enhancement

  • Research focused on enhancing the esterification of this compound by dewatering the reaction mixture, crucial for chemical synthesis processes (Krasinski et al., 2016).

Chiral Ligands in Asymmetric Synthesis

  • Diethyl L-tartrate has been utilized in the development of chiral terminal-alkene-phosphine hybrid ligands for palladium-catalyzed asymmetric substitutions, showcasing its role in the creation of chiral compounds (Liu & Du, 2010).

Application in Polymeric Herbicides

Asymmetric Oxidation

  • It has been effectively used in the asymmetric oxidation of cyclopentanediones, contributing to the synthesis of γ-lactone acids (Paju et al., 2003).

Synthesis of Chiral Polyamidoamine Dendrimers

  • Diethyl L-tartrate was converted into amine functionalized derivatives, serving as the core for the construction of chiral PAMAM-type tartaric acid-centered hybrid dendrimers, highlighting its role in advanced polymer chemistry (Ghosh & Banthia, 2002).

Enantioselective Complexation

Synthesis Catalysis

  • This compound was synthesized using a strong acid cation exchange resin, showing its importance in the synthesis of optically active compounds (Wang Guo-sheng, 2009).

Drug Eluting Stents Development

  • It was investigated as an additive in poly(lactic acid) film to enhance the release of argatroban, underlining its potential in medical device technology (Mochizuki et al., 2008).

Orodispersible Tablet Design

  • This compound was used in the formulation of orodispersible tablets for improving patient compliance, demonstrating its role in pharmaceutical technology (Sahoo, Sahoo & Moharana, 2011).

Spectroscopic Analysis

  • Spectroscopic investigations of this compound structures and their cyclodextrin complexes provided valuable insights into molecular interactions, crucial in the field of analytical chemistry (Zhang & Polavarapu, 2007).

Properties

IUPAC Name

diethyl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAVZVORKRDODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859148
Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless viscous liquid with very faint winey odour
Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble to insoluble in water; miscible in oil and alcohol
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.203-1.210 (20°)
Record name Diethyl tartrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

408332-88-7, 57968-71-5, 87-91-2
Record name Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=408332-88-7
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Record name racemic-Dimethoxysuccinic acid, dimethyl ester
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Record name Diethyl tartrate
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Record name Diethyl tartrate
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Record name 1,4-Diethyl 2,3-dihydroxybutanedioate
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Record name Diethyl tartrate
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Record name D,L-DIETHYL TARTRATE
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Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

17 °C
Record name Diethyl tartrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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